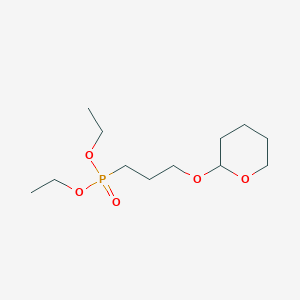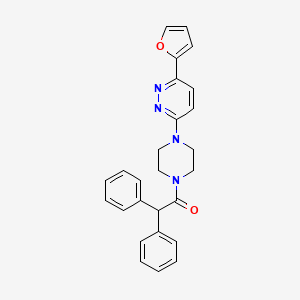
5-(3,4-dichlorophenyl)-1-(4-(difluoromethoxy)phenyl)-2-(ethylthio)-1H-imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3,4-dichlorophenyl)-1-(4-(difluoromethoxy)phenyl)-2-(ethylthio)-1H-imidazole, commonly known as Diflubenzuron, is a chemical compound that belongs to the class of benzoylureas. It is an insecticide that is widely used in agriculture and forestry to control pests such as caterpillars, beetles, and flies. Diflubenzuron is also used in aquaculture to control parasites in fish and shrimp.
Mécanisme D'action
Diflubenzuron acts by inhibiting the synthesis of chitin, a major component of the exoskeleton of insects. Chitin is essential for the growth and development of insects, and its inhibition leads to the disruption of their molting process. Diflubenzuron is effective against a wide range of insects, including caterpillars, beetles, and flies.
Biochemical and Physiological Effects:
Diflubenzuron has been found to have low toxicity to mammals and humans. It is rapidly metabolized and excreted from the body. However, it can have harmful effects on non-target organisms such as fish and crustaceans. Diflubenzuron has been found to have a negative impact on the growth and development of fish and shrimp.
Avantages Et Limitations Des Expériences En Laboratoire
Diflubenzuron is widely used in laboratory experiments to study the effects of chitin synthesis inhibition on insects. It is a potent insecticide that is effective against a wide range of insects. However, its use is limited by its harmful effects on non-target organisms and its potential to contaminate the environment.
Orientations Futures
Future research on Diflubenzuron could focus on its potential use in the treatment of viral diseases such as dengue fever. It could also be studied for its potential to control other pests such as mosquitoes and ticks. Research could also focus on developing safer and more effective insecticides that have a lower impact on the environment and non-target organisms.
Conclusion:
Diflubenzuron is an insecticide that is widely used in agriculture, forestry, and aquaculture to control pests. It inhibits chitin synthesis in insects, which leads to the disruption of their molting process and eventually results in death. Diflubenzuron has low toxicity to mammals and humans, but it can have harmful effects on non-target organisms such as fish and crustaceans. Future research on Diflubenzuron could focus on its potential use in the treatment of viral diseases and developing safer and more effective insecticides.
Méthodes De Synthèse
Diflubenzuron can be synthesized by reacting 4-(difluoromethoxy)aniline with 3,4-dichlorobenzoyl chloride and ethylthioacetic acid in the presence of a base. The reaction yields Diflubenzuron as a white crystalline solid.
Applications De Recherche Scientifique
Diflubenzuron has been extensively studied for its insecticidal properties. It is known to inhibit chitin synthesis in insects, which leads to the disruption of their molting process and eventually results in death. Diflubenzuron has also been found to have antiviral properties and is being studied for its potential use in the treatment of dengue fever and other viral diseases.
Propriétés
IUPAC Name |
5-(3,4-dichlorophenyl)-1-[4-(difluoromethoxy)phenyl]-2-ethylsulfanylimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14Cl2F2N2OS/c1-2-26-18-23-10-16(11-3-8-14(19)15(20)9-11)24(18)12-4-6-13(7-5-12)25-17(21)22/h3-10,17H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZGNLILSLDUDOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC=C(N1C2=CC=C(C=C2)OC(F)F)C3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14Cl2F2N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-4-(trifluoromethyl)benzamide](/img/structure/B2786779.png)
![2-Fluoro-5,6,7,8,9,10-hexahydrocyclohepta[b]indole](/img/structure/B2786782.png)
![1-Bromo-3-((4-(trifluoromethyl)phenyl)sulfonyl)bicyclo[1.1.1]pentane](/img/structure/B2786784.png)

![N-(benzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)pentanamide](/img/structure/B2786786.png)
![Ethyl 2-(3-chlorobenzo[b]thiophene-2-carboxamido)-4-methylthiazole-5-carboxylate](/img/structure/B2786787.png)